Mass Shift Differentiation: +3 Da Provides Optimal Spectral Resolution for LC-MS/MS Quantification
L-Cysteine-2,3,3-d3 produces a +3 Da mass shift relative to unlabeled L-cysteine (m/z 122.15 vs. m/z 119.14 for the [M+H]+ ion) . This +3 Da shift is sufficiently separated from the natural isotopic envelope of endogenous cysteine—which includes contributions from 34S (~4.2% natural abundance, +2 Da) and 13C2 (~1.1%, +2 Da)—minimizing spectral overlap and enabling unambiguous peak assignment in complex biological matrices [1]. In contrast, a +1 Da shift (e.g., L-Cysteine-15N) or +2 Da shift (e.g., L-Cysteine-3,3-d2) risks interference from the M+1 and M+2 natural isotope peaks of unlabeled cysteine, compromising quantification accuracy .
| Evidence Dimension | Mass shift (Da) for [M+H]+ ion in positive ion mode ESI-MS |
|---|---|
| Target Compound Data | +3 Da (m/z 122.15) |
| Comparator Or Baseline | Unlabeled L-cysteine: 0 Da (m/z 119.14); L-Cysteine-3,3-d2: +2 Da; L-Cysteine-15N: +1 Da |
| Quantified Difference | +3 Da vs. +1 Da or +2 Da for alternative isotopologues |
| Conditions | Electrospray ionization (ESI) positive ion mode; QQQ or Q-TOF mass spectrometer |
Why This Matters
The +3 Da mass shift ensures baseline resolution from endogenous cysteine's natural isotopic envelope, reducing quantification bias and improving lower limit of quantification (LLOQ) in targeted metabolomics and proteomics assays.
- [1] PeptideDB. L-Cysteine-d3 Database Entry. CAS 214782-32-8. View Source
